(7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate
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Overview
Description
The compound (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the chloro and methyl groups, and the attachment of the prop-2-ynyl and pyridin-3-ylMethylcarbaMoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent. Its structural similarity to other biologically active molecules suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential to treat various diseases. Its ability to undergo different chemical reactions makes it a versatile molecule for modifying biological pathways and developing new treatments.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties. Its complex structure and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Chloro-substituted Compounds: Molecules with a chloro group attached to an aromatic ring.
Methylacetate Derivatives: Compounds containing a methylacetate functional group.
Uniqueness
The uniqueness of (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C29H26ClN5O4 |
---|---|
Molecular Weight |
544.0 g/mol |
IUPAC Name |
[7-chloro-3-methyl-6-[[4-[methyl(pyridin-3-yl)carbamoyl]-N-prop-2-ynylanilino]methyl]-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C29H26ClN5O4/c1-5-13-35(22-10-8-20(9-11-22)28(37)33(3)23-7-6-12-31-16-23)17-21-14-24-26(15-25(21)30)32-27(18-39-19(2)36)34(4)29(24)38/h1,6-12,14-16H,13,17-18H2,2-4H3 |
InChI Key |
YICVQBCKBLBOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)N(C)C4=CN=CC=C4)C(=O)N1C |
Origin of Product |
United States |
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